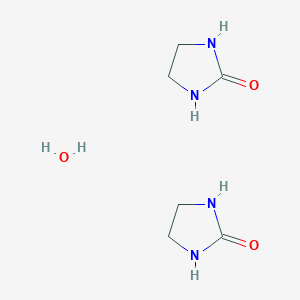

2-Imidazolidone hemihydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

imidazolidin-2-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6N2O.H2O/c2*6-3-4-1-2-5-3;/h2*1-2H2,(H2,4,5,6);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRJGGOOWATRNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N1.C1CNC(=O)N1.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121325-67-5 | |

| Record name | 121325-67-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Imidazolidone hemihydrate CAS number and properties

An In-depth Technical Guide to 2-Imidazolidone Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile chemical compound with significant applications in the pharmaceutical and chemical industries. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role as a key building block in drug development.

Core Properties and Identification

This compound is the hydrated form of 2-imidazolidone, also known as ethyleneurea. It is a white to pale yellow crystalline solid.[1] Its primary utility stems from its role as a pharmaceutical intermediate and a highly effective formaldehyde scavenger.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 121325-67-5[1][3] |

| Molecular Formula | C₃H₆N₂O · 0.5H₂O[3] |

| Synonyms | 2-Imidazolidinone hemihydrate, N,N'-Ethyleneurea hemihydrate[1][3] |

| InChI Key | KPRJGGOOWATRNT-UHFFFAOYSA-N[1][2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 95.10 g/mol [3] |

| Appearance | White to pale yellow adhering crystals[1] |

| Melting Point | 58 °C[3] |

| Boiling Point | 335.5 °C (anhydrous substance)[3][4] |

| Solubility in Water | 950 g/L at 20 °C[1] |

| Density | 1.3 g/cm³ at 20 °C[3] |

| pH | 9 - 11 (100 g/L aqueous solution at 20 °C)[3][4] |

| Vapor Pressure | <24 hPa at 20 °C[3] |

| Flash Point | 265 °C[3] |

Applications in Drug Development and Industry

2-Imidazolidone serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is a foundational component for several antibiotics, including Mezlocillin and Azlocillin, and is used in the preparation of anti-schistosomiasis drugs.[5][6][7]

While the 2-imidazolidinone core structure is present in pharmacologically active molecules, it is important to note that the high-affinity interactions with specific biological targets, such as serotonin and adrenergic receptors, are associated with complex derivatives, not the parent 2-imidazolidone molecule itself.[1][5][6] These derivatives are specifically designed to fit into the binding pockets of these receptors. Therefore, a specific signaling pathway for this compound is not applicable.

Beyond pharmaceuticals, its primary industrial application is as a formaldehyde scavenger. It efficiently reacts with free formaldehyde in various materials like textiles, resins, adhesives, and coatings to reduce harmful emissions.[5][8]

Experimental Protocols

Synthesis and Purification

The synthesis of 2-imidazolidone typically involves the condensation reaction of ethylenediamine with a carbonyl-containing compound like urea or dimethyl carbonate.[8][9] The hemihydrate form is obtained through crystallization from aqueous solutions.

Protocol 1: Synthesis of 2-Imidazolidone (Anhydrous)

This protocol is adapted from a method using ethylenediamine and dimethyl carbonate.[3] The subsequent purification and crystallization from water would yield the hemihydrate.

-

Materials: Ethylenediamine (1 mol), dimethyl carbonate (0.5 mol), toluene (1 mol), 30% sodium methoxide in methanol (0.025 mol).

-

Procedure:

-

Charge a reaction vessel with all reactants under a nitrogen purge at room temperature (23 °C).

-

Mix the components. An exotherm will be observed, with the temperature rising to approximately 55 °C.

-

After one hour, increase the temperature to 90 °C and maintain at reflux for two hours.

-

Cool the reaction mixture, which will result in the formation of a white solid.

-

Filter the product and wash with toluene.

-

-

Yield: Approximately 90%.[3]

Protocol 2: Purification of Crude 2-Imidazolidone

This protocol uses an ion-exchange resin to purify crude 2-imidazolidone (ethylene urea).[10]

-

Materials: Crude 2-imidazolidone, deionized water, polystyrene sulphonic acid cation active base exchange resin.

-

Procedure:

-

Prepare a 40% to 70% by weight aqueous solution of the crude 2-imidazolidone.

-

Add the ion-exchange resin (approximately 2% by weight of the solution).

-

Stir the mixture for 0.5 to 4 hours at a temperature between 25 °C and 90 °C.

-

Cool the solution to 25 °C and remove the resin by filtration.

-

Remove the water from the purified solution by distillation at reduced pressure, not exceeding 135 °C, to obtain a clear melt.

-

Cool the melt to form a crystalline mass, which is the purified 2-imidazolidone. The hemihydrate can be ensured by controlling the final water content.

-

Caption: Experimental workflow for the synthesis and purification of 2-imidazolidone.

Analytical Methods

Characterization and quality control of this compound involve several standard analytical techniques.

-

¹³C-NMR Spectroscopy: Used to confirm the chemical structure of the imidazolidinone ring. The purity of synthesized batches can be assessed using this method.[3]

-

Infrared (IR) Spectroscopy: Provides information on the functional groups present, notably the characteristic carbonyl (C=O) and N-H stretches of the cyclic urea structure.

-

Karl Fischer Titration: Employed to accurately determine the water content, which is critical for confirming the hemihydrate state.[3]

-

High-Performance Liquid Chromatography (HPLC): A method for determining the purity of 2-imidazolidone. It can also be used for quantitative analysis in various matrices.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used as a confirmation method for the presence and quantification of 2-imidazolidone, particularly at trace levels in complex samples like foodstuffs.[11]

Caption: Logical workflow for the analytical characterization of 2-imidazolidone.

References

- 1. Synthesis and alpha-adrenergic binding ligand affinities of 2-iminoimidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atamankimya.com [atamankimya.com]

- 3. 2-Imidazolidone: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Serotonin transporter activity of imidazolidine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives in aspect of their acid–base properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective, centrally acting serotonin 5-HT2 antagonists. 1. 2- and 6-substituted 1-phenyl-3-(4-piperidinyl)-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN102030711B - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]

- 8. 2-Imidazolidinone [webbook.nist.gov]

- 9. Page loading... [guidechem.com]

- 10. US2993906A - Purification of imidazolidones - Google Patents [patents.google.com]

- 11. 2-Imidazolidinone | C3H6N2O | CID 8453 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Imidazolidone Hemihydrate from Ethylenediamine and Urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-imidazolidone hemihydrate, a valuable intermediate in the pharmaceutical and chemical industries. The process involves a two-step approach: the initial synthesis of anhydrous 2-imidazolidone from the cost-effective and readily available starting materials, ethylenediamine and urea, followed by a controlled hydration process to yield the hemihydrate. This document details the experimental protocols, presents key quantitative data in structured tables, and includes visualizations of the reaction pathway and experimental workflow to ensure clarity and reproducibility.

Synthesis of Anhydrous 2-Imidazolidone

The primary synthesis route involves the direct condensation of ethylenediamine and urea. This method is advantageous due to its use of low-cost raw materials and high production safety, making it suitable for industrial-scale production.[1] The reaction proceeds by heating the reactants, which leads to cyclization and the release of ammonia.[2]

Experimental Protocol

This protocol is adapted from methodologies described in patent literature[3][4]:

-

Charging the Reactor: In a 250 ml reactor equipped with a reflux condenser and a distillation setup, add 70g of urea and 100 ml of ethylenediamine.

-

Initial Heating and Reaction: Begin heating the mixture with stirring. As the temperature rises, the urea will dissolve. At approximately 117-118°C, the mixture will start to reflux, and ammonia gas will evolve, indicating the initiation of the condensation reaction.

-

Reaction Completion and Recovery of Excess Reactant: Maintain a steady reflux and continue to heat the reaction mixture, allowing the temperature to rise evenly. The reaction is considered complete when the evolution of ammonia significantly slows or ceases. At this point, change the setup from reflux to distillation to recover the excess ethylenediamine.

-

High-Temperature Reaction: Continue to heat the remaining mixture, gradually increasing the temperature to 260°C. Maintain this temperature for 1 hour to ensure the completion of the cyclization.

-

Product Isolation by Distillation: After the 1-hour insulation period, purify the crude product by vacuum distillation. The fractions can be collected as follows:

-

An initial fraction (starting fraction).

-

The main product fraction (anhydrous 2-imidazolidone).

-

A residue. The starting fraction and residue can be recycled in subsequent batches to improve overall yield.

-

Preparation of this compound

The targeted this compound is prepared from the anhydrous product obtained in the previous step. This is achieved through a controlled recrystallization from water, which introduces the half-molecule of water into the crystal structure.

Experimental Protocol

-

Dissolution: Dissolve the purified anhydrous 2-imidazolidone in a minimal amount of hot deionized water. 2-Imidazolidone is very soluble in water, so care should be taken not to add an excessive amount of solvent.[1]

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of well-defined crystals.

-

Further Cooling: To maximize the yield, place the solution in an ice bath to further decrease the solubility of the product.

-

Isolation: Collect the resulting white crystals by vacuum filtration.

-

Drying: Dry the crystals under ambient conditions or in a desiccator. Avoid aggressive drying with high heat, which could remove the water of hydration.

-

Confirmation of Hemihydrate: The water content of the final product can be confirmed using Karl Fischer titration.[5] The theoretical water content for the hemihydrate (C₃H₆N₂O · 0.5H₂O) is approximately 9.47%.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and properties of 2-imidazolidone and its hemihydrate.

Table 1: Reaction Conditions and Yields for Anhydrous 2-Imidazolidone Synthesis

| Parameter | Value | Reference |

| Urea | 70 g | [3] |

| Ethylenediamine | 100 ml | [3] |

| Initial Reflux Temperature | ~117-118 °C | [3] |

| Final Reaction Temperature | 260 °C | [3] |

| Final Reaction Time | 1 hour | [3] |

| Product Yield | 72.4% | [3] |

| Product Purity (Post-distillation) | 98.2% | [3] |

Table 2: Physicochemical Properties of 2-Imidazolidone and its Hemihydrate

| Property | Anhydrous 2-Imidazolidone | This compound | Reference |

| CAS Number | 120-93-4 | 121325-67-5 | [6][7] |

| Molecular Formula | C₃H₆N₂O | C₃H₆N₂O · 0.5H₂O | [6][7] |

| Molecular Weight | 86.09 g/mol | 95.10 g/mol | [6][7] |

| Appearance | White to off-white crystalline solid | White crystals | [6][7] |

| Melting Point | 129-132 °C | 58 °C | [6][7] |

| Boiling Point | 335.5 °C (at 1013.25 hPa) | 335.5 °C (anhydrous substance) | [7] |

| Solubility | Soluble in water and methanol | Soluble in water | [6] |

Table 3: Representative Spectroscopic Data for Anhydrous 2-Imidazolidone

| Data Type | Key Peaks/Signals | Reference |

| Elemental Analysis | C: 41.87%, H: 7.04%, N: 32.56% | [4] |

| Mass Spectrum (EI) | m/z: 86 (M+), 56, 43 | NIST |

| IR Spectrum (KBr Pellet) | Major peaks around 3300 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O stretch) | PubChem |

| ¹H NMR (DMSO-d₆) | δ ~3.2 ppm (t, 2H), δ ~5.9 ppm (s, 1H) | (Representative) |

| ¹³C NMR (DMSO-d₆) | δ ~39 ppm (CH₂), δ ~161 ppm (C=O) | (Representative) |

Mandatory Visualizations

Reaction Pathway

Caption: Reaction scheme for the synthesis of 2-imidazolidone.

Experimental Workflow

Caption: Workflow for this compound synthesis.

References

- 1. 2-Imidazolidinone | C3H6N2O | CID 8453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Imidazolidinone hemihydrate for synthesis 121325-67-5 [sigmaaldrich.com]

- 3. RU2237662C1 - Method for preparing 1-acetyl-2-imidazolidone - Google Patents [patents.google.com]

- 4. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]

- 5. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 6. mt.com [mt.com]

- 7. 2-Imidazolidone: Synthesis and Application_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Safety and Handling of 2-Imidazolidone Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and toxicological profile of 2-Imidazolidone Hemihydrate (CAS No: 121325-67-5). The information is intended to support safe laboratory and manufacturing practices for professionals in research and drug development.

Section 1: Chemical and Physical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented below for easy reference.

| Property | Value |

| Molecular Formula | C₃H₆N₂O · 0.5H₂O |

| Molecular Weight | 95.10 g/mol |

| CAS Number | 121325-67-5 |

| EC Number | 204-436-4 |

| Appearance | Crystals |

| Melting Point | 58 °C |

| Boiling Point | 335.5 °C at 1013.25 hPa (anhydrous substance) |

| Flash Point | 265 °C (509 °F) |

| Autoignition Temperature | 420 °C |

| Density | 1.3 g/cm³ at 20 °C |

| Bulk Density | 720 kg/m ³ |

| Vapor Pressure | <24 hPa at 20 °C |

| pH | 9 - 11 (100 g/L in H₂O at 20 °C) |

| Water Solubility | Soluble |

Section 2: Toxicological and Ecotoxicological Data

This compound is classified as a substance that causes serious eye irritation and may cause damage to the thyroid through prolonged or repeated exposure.[1]

Human Health Toxicity

| Endpoint | Species | Route | Value | Classification |

| Acute Oral Toxicity (LD50) | Rat | Oral | >5000 mg/kg | Not classified as acutely toxic by ingestion |

| Eye Irritation | - | - | - | Causes serious eye irritation (H319), Eye Irrit. 2 |

| Skin Irritation | - | - | - | May cause skin irritation (H315) |

| Respiratory Irritation | - | - | - | May cause respiratory irritation (H335) |

| Specific Target Organ Toxicity (Repeated Exposure) | - | - | - | May cause damage to organs (Thyroid) through prolonged or repeated exposure (H373), STOT RE 2 |

Ecotoxicity

| Endpoint | Species | Route | Value |

| Acute Fish Toxicity (LC50) | Oncorhynchus mykiss (Rainbow trout) | Static | >122 mg/L (96 h) |

| Acute Daphnia Toxicity (LC50) | Daphnia magna (Water flea) | - | 5600 mg/L (48 h) |

| Algae Growth Inhibition (EC50) | Chlorella pyrenoidosa | - | 16 mg/L (96 h) |

Section 3: Hazard Identification and First Aid

GHS Hazard Classification

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

P260: Do not breathe dust.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear eye protection/face protection.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P314: Get medical advice/attention if you feel unwell.[1]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[1]

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.

Section 4: Experimental Protocols

Acute Oral Toxicity (LD50) - OECD Guideline 420 (Fixed Dose Procedure)

The reported LD50 value of >5000 mg/kg in rats was likely determined following a standardized protocol such as the OECD Guideline 420, "Acute Oral Toxicity – Fixed Dose Procedure." This method is designed to assess the acute toxic effects of a substance when administered orally at a series of fixed dose levels, using a minimal number of animals.

Methodology:

-

Principle: Groups of animals of a single sex (typically female, as they are often slightly more sensitive) are dosed in a stepwise manner using fixed doses (e.g., 5, 50, 300, 2000, and 5000 mg/kg). The initial dose is selected based on a preliminary sighting study to identify a dose that produces signs of toxicity without mortality.

-

Animal Selection: Healthy, young adult rodents (commonly rats) from standard laboratory strains are used. The animals are acclimated to laboratory conditions before the study.

-

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and light cycles. They are provided with standard laboratory diet and drinking water. Food is typically withheld overnight before dosing.

-

Dose Preparation and Administration: The test substance, this compound, is typically administered as a solution or suspension in an appropriate vehicle (e.g., water or corn oil). The substance is administered in a single dose by gavage using a stomach tube.

-

Observation: After dosing, animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior. Body weight is recorded weekly.

-

Endpoint: The study aims to identify the dose level that causes evident toxicity and the dose that causes no effects. The substance is then classified according to the Globally Harmonized System (GHS) based on the observed outcomes at the fixed dose levels. For this compound, the lack of mortality at the highest tested dose leads to the LD50 value being reported as greater than that dose.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Section 5: Handling, Storage, and Personal Protective Equipment (PPE)

Safe Handling Workflow

Proper handling of this compound is crucial to minimize exposure and ensure a safe working environment. The following workflow outlines the key steps for safe handling in a laboratory setting.

Storage

-

Store in a cool, dry, and well-ventilated place.

-

Keep containers tightly closed when not in use.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Recommended storage temperature is between 2-30°C.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is based on a thorough risk assessment of the specific laboratory procedures. The Safety Data Sheet (SDS) is the primary source of information for this assessment.

Section 6: Toxicological Pathways and Mechanism of Action

2-Imidazolidone is a metabolite of ethylenethiourea (ETU), which is a degradation product of ethylenebis(dithiocarbamate) (EBDC) fungicides.[2] The primary toxicological concern for repeated exposure to these related compounds is thyroid toxicity.[3]

The mechanism of thyroid toxicity for ETU involves the inhibition of the enzyme thyroid peroxidase (TPX).[4] This enzyme is essential for the synthesis of thyroid hormones (T3 and T4).

Mechanism of Thyroid Peroxidase Inhibition by ETU:

-

Enzyme Inhibition: ETU inhibits the function of thyroid peroxidase only in the presence of iodide ions.[4]

-

Hormone Synthesis Blockage: TPX catalyzes the iodination of tyrosine residues on the thyroglobulin protein, a critical step in thyroid hormone production. By inhibiting TPX, ETU disrupts this process.

-

Hormonal Imbalance: The reduced production of thyroid hormones leads to a decrease in their circulating levels.

-

Compensatory Response: The pituitary gland responds to low thyroid hormone levels by increasing the secretion of Thyroid-Stimulating Hormone (TSH).

-

Thyroid Hyperplasia: Chronic overstimulation of the thyroid by TSH can lead to an enlargement of the gland (goiter) and an increased number of thyroid follicular cells (hyperplasia), which can eventually lead to the formation of tumors.[3]

The following diagram illustrates this potential toxicological pathway.

This guide is intended for informational purposes and should not be a substitute for a thorough review of the Safety Data Sheet and a comprehensive, site-specific risk assessment. Always adhere to established laboratory safety protocols and regulatory requirements.

References

An In-depth Technical Guide to the Chemical Reactivity and Functional Groups of 2-Imidazolidone Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and functional group characteristics of 2-imidazolidone hemihydrate. It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and other chemical industries who utilize this versatile heterocyclic compound. This document details the synthesis, physicochemical properties, and key reactions of this compound, with a focus on providing actionable experimental protocols and clearly presented quantitative data.

Introduction

2-Imidazolidone, also known as ethyleneurea, is a cyclic urea derivative that exists as a hemihydrate under certain conditions.[1] Its five-membered ring structure, containing two nitrogen atoms and a carbonyl group, imparts a unique combination of stability and reactivity.[2] This makes it a valuable intermediate in a wide range of applications, including as a formaldehyde scavenger in various resins and textiles, and as a building block in the synthesis of pharmaceuticals and agrochemicals.[3][4] Notably, it serves as an intermediate for antibiotics like mezlocillin and azlocillin.[5] This guide will delve into the core chemical aspects of this compound to facilitate its effective use in research and development.

Physicochemical Properties

The physical and chemical properties of 2-imidazolidone and its hemihydrate form are crucial for its handling, application, and the design of synthetic routes. A summary of these properties is presented in the tables below.

Table 1: General and Physical Properties of 2-Imidazolidone and its Hemihydrate

| Property | 2-Imidazolidone | This compound | Source(s) |

| Molecular Formula | C₃H₆N₂O | C₃H₆N₂O · 0.5H₂O | [6] |

| Molecular Weight | 86.09 g/mol | 95.10 g/mol | [6] |

| Appearance | White to off-white crystalline solid | White crystalline solid | [1][7] |

| Melting Point | 129-132 °C | 58 °C | [7] |

| Boiling Point | 335.5 °C (anhydrous) | 100 °C | [6] |

| Density | 1.15 g/cm³ | 1.3 g/cm³ (at 20 °C) | [6][7] |

| pKa | 14.58 ± 0.20 (Predicted) | Not specified | [8] |

Table 2: Solubility Profile of 2-Imidazolidone

| Solvent | Solubility | Source(s) |

| Water | Soluble | [9] |

| Hot Ethanol | Soluble | [9] |

| Methanol | Soluble | [9] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [9] |

| Chloroform | Slightly soluble | [8] |

| Ether | Insoluble | [9] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. The following tables summarize the expected spectroscopic data.

Table 3: 1H and 13C NMR Spectral Data for 2-Imidazolidone

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Source(s) |

| 1H NMR | ~3.3 | s | -CH₂-CH₂- | Inferred from structure |

| ~5.5 | br s | -NH- | Inferred from structure | |

| 13C NMR | ~40 | - | -CH₂-CH₂- | [10] |

| ~160 | - | C=O | [10] |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Table 4: Key FTIR Absorption Bands for 2-Imidazolidone

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Source(s) |

| 3300-3100 | N-H Stretch | Amide (-NH) | [11][12] |

| 2950-2850 | C-H Stretch | Alkane (-CH₂-) | [11][12] |

| 1700-1650 | C=O Stretch | Cyclic Urea (Amide I) | [11][12] |

| 1550-1500 | N-H Bend | Amide (Amide II) | [11][12] |

| 1300-1200 | C-N Stretch | Amide (Amide III) | [11][12] |

Synthesis of 2-Imidazolidone

Several synthetic routes to 2-imidazolidone have been developed, with the most common methods involving the condensation of ethylenediamine with a carbonyl source.

Synthesis from Ethylenediamine and Urea

This method involves the direct condensation of ethylenediamine and urea, releasing ammonia as a byproduct.

-

To a round-bottom flask equipped with a reflux condenser and a distillation apparatus, add ethylenediamine and urea in a 1:1 molar ratio.

-

Heat the mixture gradually. The reaction will commence with the evolution of ammonia.

-

Continue heating and distill off the ammonia to drive the reaction to completion. The temperature will rise as the reaction proceeds.

-

Once the evolution of ammonia ceases, the crude 2-imidazolidone is obtained.

-

The product can be purified by recrystallization from a suitable solvent, such as ethanol.[13][14]

Caption: Synthesis of 2-Imidazolidone from Ethylenediamine and Urea.

Synthesis from Ethylenediamine and Dimethyl Carbonate

This method offers an alternative route using dimethyl carbonate as the carbonyl source.

-

In a reaction vessel under a nitrogen atmosphere, charge ethylenediamine (1 mol), dimethyl carbonate (0.5 mol), toluene (1 mol), and a catalytic amount of 30% sodium methoxide in methanol (0.025 mol).

-

Mix the reactants at room temperature. An exothermic reaction should be observed.

-

After one hour, heat the mixture to 90 °C and maintain at reflux for two hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.

-

Filter the solid product and wash it with toluene.

-

The isolated product is 2-imidazolidone, which can be further purified by washing with acetone to achieve higher purity.[15]

Caption: Synthesis from Ethylenediamine and Dimethyl Carbonate.

Chemical Reactivity and Functional Groups

The chemical reactivity of 2-imidazolidone is primarily dictated by its cyclic urea functional group, which includes two secondary amine-like nitrogens and a carbonyl group.

Nucleophilic Character of Nitrogen Atoms

The lone pairs of electrons on the nitrogen atoms make them nucleophilic, allowing them to react with various electrophiles.[2]

The nitrogen atoms can be alkylated using alkyl halides or other alkylating agents in the presence of a base.

-

Dissolve 2-imidazolidone (1.0 eq) in an anhydrous aprotic solvent such as DMF or THF in a dry reaction flask under an inert atmosphere.

-

Add a suitable base (e.g., sodium hydride, potassium carbonate) (1.1-1.5 eq) portion-wise at a controlled temperature (typically 0 °C to room temperature).

-

Stir the mixture for 30-60 minutes to ensure complete deprotonation.

-

Slowly add the alkylating agent (e.g., an alkyl halide) (1.0-1.2 eq) to the reaction mixture.

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction time and temperature will vary depending on the reactivity of the alkylating agent.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

The organic layer is then dried, concentrated, and the product purified by column chromatography or recrystallization.[16][17]

The nitrogen atoms can also undergo acylation with acyl chlorides or anhydrides in the presence of a base to form N-acyl derivatives.

-

In a round-bottom flask under an inert atmosphere, dissolve 2-imidazolidone (1.0 eq) in an anhydrous solvent like dichloromethane (DCM).

-

Add a tertiary amine base such as triethylamine (1.2 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

After the reaction is complete, wash the mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product.[18]

Reactions at the Carbonyl Group

The carbonyl group can undergo nucleophilic addition reactions, although it is less reactive than the carbonyl group in ketones and aldehydes due to resonance with the adjacent nitrogen atoms.

A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield the final product. The reaction can be catalyzed by either acid or base.[19]

Caption: General Nucleophilic Addition to the Carbonyl Group.

Formaldehyde Scavenging

One of the most significant industrial applications of 2-imidazolidone is its role as a formaldehyde scavenger. It reacts with free formaldehyde to form stable adducts, thereby reducing formaldehyde emissions from various materials.[7] The reaction involves the nucleophilic attack of the nitrogen atoms of 2-imidazolidone on the electrophilic carbon of formaldehyde. This can lead to the formation of mono- and di-methylol derivatives.[20]

Caption: Mechanism of Formaldehyde Scavenging by 2-Imidazolidone.

Applications in Drug Development

The 2-imidazolidone scaffold is a key structural motif in several pharmaceuticals.[21] Its ability to participate in various chemical transformations allows for the synthesis of a diverse range of biologically active molecules. Its derivatives have been investigated for a variety of therapeutic applications, highlighting the importance of this compound as a versatile starting material in medicinal chemistry.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety and handling information. It should be stored in a dry, well-ventilated place.[22]

Conclusion

This compound is a valuable and versatile chemical compound with a rich chemistry centered around its cyclic urea functional group. Its utility as a formaldehyde scavenger and as a synthetic intermediate in the pharmaceutical and agrochemical industries is well-established. This technical guide has provided a detailed overview of its physicochemical properties, spectroscopic data, synthesis, and chemical reactivity, complete with experimental protocols and visual diagrams to aid researchers in its effective application. A thorough understanding of the principles outlined herein will facilitate the innovative use of this compound in various fields of chemical science and technology.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Imidazolidinone [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. atamankimya.com [atamankimya.com]

- 6. 2-Imidazolidone CAS#: 120-93-4 [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Page loading... [wap.guidechem.com]

- 9. mdpi.com [mdpi.com]

- 10. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,3-Dimethyl-2-imidazolidinone(80-73-9) 1H NMR spectrum [chemicalbook.com]

- 12. 2-Imidazolidone(120-93-4) IR Spectrum [m.chemicalbook.com]

- 13. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]

- 14. CN102030711B - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]

- 15. 2-Imidazolidone: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

- 17. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 18. 2-Imidazolidinethione [webbook.nist.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Reaction of 2-Imidazolidinone and 2-Imidazolidinethione with Formaldehyde. Pyrolysis and Mass Spectra of Their Reaction Products [jstage.jst.go.jp]

- 21. mdpi.com [mdpi.com]

- 22. BJOC - Mechanochemical N-alkylation of imides [beilstein-journals.org]

An In-depth Technical Guide to 2-Imidazolidone Hemihydrate: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Imidazolidone, also known as ethylene urea, is a cyclic urea derivative of significant interest in various scientific and industrial fields. Its hemihydrate form, in particular, presents distinct physical properties that are crucial for its application. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 2-Imidazolidone hemihydrate. It further delves into its applications, with a special focus on its role as a versatile building block in drug development, exploring its interactions with key physiological targets. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development efforts.

Introduction

2-Imidazolidone is a five-membered heterocyclic compound that has garnered considerable attention due to its utility as a formaldehyde scavenger, a component in resins and coatings, and, most notably, as a key intermediate in the synthesis of pharmaceuticals.[1] The compound can exist in both an anhydrous form and as a stable hemihydrate, the latter being the focus of this guide. The presence of water molecules in the crystal lattice of the hemihydrate modifies its physical properties, such as melting point and solubility, which are critical considerations in its handling and application.

This guide will trace the historical milestones in the synthesis of 2-imidazolidone, from early laboratory preparations to the development of more efficient industrial processes. It will then provide a detailed examination of the physicochemical characteristics of this compound, supported by tabulated quantitative data. Furthermore, this document will explore its significance in medicinal chemistry, particularly its role as a scaffold in the design of ligands for various G-protein coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptors.

Discovery and History

The history of 2-imidazolidone, or ethylene urea, dates back to the late 19th and early 20th centuries, with early syntheses being a subject of academic and industrial investigation. One of the earliest documented methods involved the reaction of ethylenediamine with diethyl carbonate.[2] Over the years, various synthetic routes were explored to improve yield and economic viability, especially for large-scale production. A notable investigation into economical synthesis methods was conducted in a 1939 Master's Thesis at the Massachusetts Institute of Technology, which explored several preparative routes.

The formation of a hemihydrate was acknowledged in a 1950 patent, which noted the tendency of ethylene urea to form this hydrated species.[3] This observation was crucial for understanding the product's stability and for developing appropriate handling and storage procedures. The distinct CAS numbers for the anhydrous form (120-93-4) and the hemihydrate (121325-67-5) underscore their recognition as separate chemical entities.

Key historical synthesis methods include:

-

Reaction of ethylenediamine with urea: This has become one of the most common and economical methods for industrial production.

-

Reaction of ethylenediamine with phosgene or its derivatives.

-

Reaction of ethylenediamine with carbon dioxide under pressure. [2]

-

Reaction of ethylene glycol or ethanolamine with urea. [4]

These early investigations laid the groundwork for the modern, optimized production processes used today.

Physicochemical Properties

The physical and chemical properties of this compound are distinct from its anhydrous counterpart. The presence of water of hydration influences its crystalline structure and, consequently, its macroscopic properties.

Quantitative Data

The following tables summarize the key quantitative data for 2-imidazolidone and its hemihydrate, facilitating a clear comparison.

Table 1: General and Physical Properties

| Property | 2-Imidazolidone (Anhydrous) | This compound |

| Molecular Formula | C₃H₆N₂O | C₃H₆N₂O · 0.5H₂O |

| Molecular Weight | 86.09 g/mol [5] | 95.10 g/mol [6] |

| Appearance | White to off-white crystalline solid[7] | White to pale yellow adhering crystals[8] |

| Melting Point | 129-132 °C[7] | 58 °C[6] |

| Boiling Point | 335.5 °C (anhydrous substance)[6] | 100 °C[6] |

| Density | 1.15 g/cm³[7] | 1.3 g/cm³ at 20 °C[6] |

| Vapor Pressure | - | <24 hPa at 20 °C[6] |

| Water Solubility | Soluble | 950 g/L at 20 °C[9] |

| pH | - | 9-11 (100 g/L in H₂O at 20 °C)[6] |

Table 2: Safety and Handling Information

| Property | 2-Imidazolidone (Anhydrous) | This compound |

| Flash Point | 265 °C[9] | 265 °C[6] |

| Autoignition Temperature | - | 420 °C[6] |

| LD₅₀ (oral, Rat) | >5000 mg/kg[6] | >5000 mg/kg[6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-imidazolidone and a proposed protocol for the preparation of its hemihydrate.

Synthesis of 2-Imidazolidone (Anhydrous)

A common and efficient method for the synthesis of anhydrous 2-imidazolidone involves the reaction of ethylenediamine with urea.

Materials:

-

Ethylenediamine

-

Urea

-

Toluene (optional, as a solvent)

Procedure:

-

In a reaction vessel equipped with a stirrer, condenser, and a means to remove ammonia, charge ethylenediamine and urea in a 1:1 molar ratio. An excess of ethylenediamine can be used to drive the reaction and can be distilled off later.[10]

-

Heat the mixture gradually. The reaction typically initiates at temperatures around 145 °C, where the mixture may become hazy.[10]

-

Continue heating to approximately 245-250 °C. The insoluble intermediates will dissolve, and the evolution of ammonia will be observed.[10]

-

Maintain the temperature until the evolution of ammonia ceases, indicating the completion of the reaction.

-

The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like chloroform.[11]

Workflow for Anhydrous 2-Imidazolidone Synthesis

Caption: Workflow for the synthesis of anhydrous 2-imidazolidone.

Preparation of this compound

The hemihydrate can be prepared by the controlled hydration of anhydrous 2-imidazolidone.

Materials:

-

Anhydrous 2-imidazolidone

-

Distilled water

Procedure:

-

Dissolve anhydrous 2-imidazolidone in a minimal amount of hot distilled water to create a saturated solution.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to promote crystallization.

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold distilled water.

-

Dry the crystals under a gentle stream of air or in a desiccator at room temperature. Avoid excessive heating, which may lead to the loss of water of hydration.

-

The water content of the final product can be confirmed by Karl Fischer titration to be approximately 9.5%, corresponding to the hemihydrate.[12]

Applications in Drug Development

The 2-imidazolidone scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active molecules. Its rigid, cyclic urea core provides a stable framework for the attachment of various pharmacophoric groups, allowing for the fine-tuning of activity and selectivity towards specific biological targets.

Interaction with G-Protein Coupled Receptors (GPCRs)

Derivatives of 2-imidazolidone have been shown to interact with several classes of GPCRs, which are crucial targets in drug discovery.

-

Dopamine Receptors: The 2-imidazolidone moiety is found in compounds that act as dopamine receptor agonists.[1] The D2 dopamine receptor, a Gi/o-coupled receptor, is a key target for antipsychotic medications.[13]

-

Serotonin Receptors: Numerous 2-imidazolidone derivatives have been synthesized and evaluated for their affinity and activity at serotonin receptors, particularly the 5-HT2A receptor.[14] The 5-HT2A receptor is a Gq/G11-coupled receptor implicated in various neurological and psychiatric disorders.[14]

-

Adrenergic Receptors: The 2-imidazolidone structure is also present in ligands targeting adrenergic receptors, such as the α2-adrenergic receptor, another Gi/o-coupled receptor involved in the regulation of blood pressure and neurotransmitter release.[15]

Signaling Pathways

The interaction of 2-imidazolidone-based ligands with their respective GPCR targets initiates intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways for the D2 dopamine, 5-HT2A serotonin, and α2-adrenergic receptors.

Dopamine D2 Receptor Signaling Pathway

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

Serotonin 5-HT2A Receptor Signaling Pathway

References

- 1. atamankimya.com [atamankimya.com]

- 2. US2892843A - Preparation of ethylene urea - Google Patents [patents.google.com]

- 3. US2526757A - Preparation of ethyleneurea - Google Patents [patents.google.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. 2-Imidazolidinone | C3H6N2O | CID 8453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Imidazolidinone hemihydrate for synthesis 121325-67-5 [sigmaaldrich.com]

- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. 2-Imidazolidinone hemihydrate CAS 121325-67-5 | 804789 [merckmillipore.com]

- 10. US3597443A - Method for the production of ethylene urea - Google Patents [patents.google.com]

- 11. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]

- 12. 2-Imidazolidinone hemihydrate, 98+% 1000 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 15. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Imidazolidone hemihydrate derivatives and their basic properties

An In-depth Technical Guide to 2-Imidazolidone Derivatives: Synthesis, Properties, and Biological Activities

Introduction

The 2-imidazolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These cyclic urea derivatives have garnered significant attention from researchers in drug discovery and development due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of 2-imidazolidone derivatives, with a particular focus on their synthesis, basic properties, and biological activities.

It is important to note that the parent compound, 2-imidazolidinone, can exist as a hemihydrate (C₃H₆N₂O · 0.5H₂O). While the term "2-imidazolidone hemihydrate derivatives" is not commonly used in the scientific literature, this guide will cover derivatives of the core 2-imidazolidinone structure, which are often synthesized from the parent compound that may be in its hemihydrate form.[3]

This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data for easy comparison, and visualizations of relevant biological pathways.

Physicochemical Properties of 2-Imidazolidone and its Hemihydrate

A foundational understanding of the parent compound is crucial. The basic physicochemical properties of 2-imidazolidinone and its hemihydrate form are summarized below.

| Property | 2-Imidazolidinone | This compound |

| Molecular Formula | C₃H₆N₂O[4] | C₃H₆N₂O · 0.5H₂O |

| Molecular Weight | 86.09 g/mol [4] | 95.10 g/mol |

| Appearance | White to off-white crystalline solid[5] | Crystals |

| Melting Point | 131 °C | 58 °C |

| Boiling Point | 224 °C | 335.5 °C (anhydrous) |

| Solubility | Very soluble in water and hot alcohol | Soluble in water |

| Density | 1.055 - 1.057 g/mL | 1.3 g/cm³ at 20 °C |

| pH | Not specified | 9-11 (100 g/L in H₂O at 20 °C) |

Synthesis of 2-Imidazolidone Derivatives

The synthesis of 2-imidazolidinone derivatives can be achieved through various chemical strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Strategies

Several catalytic and non-catalytic methods are employed for the synthesis of the 2-imidazolidinone core and its derivatives. These include:

-

Direct Incorporation of a Carbonyl Group into 1,2-Diamines: This is a common approach for forming the cyclic urea structure.[2]

-

Catalytic Diamination of Unsaturated C-C Bonds: This method utilizes alkenes, allenes, or alkynes as starting materials to construct the imidazolidin-2-one scaffold.[2][6]

-

Catalytic Hydroamination of Unsaturated Ureas: Intramolecular cyclization of urea derivatives containing an unsaturated moiety is another effective strategy.[2][6]

-

Cyclization of N-(2,2-dialkoxyethyl)ureas: This method allows for the regioselective synthesis of 4-substituted imidazolidin-2-ones.[7]

Experimental Protocol: Synthesis of 5-imino-4-thioxo-2-imidazolidinone Derivatives

This protocol describes the synthesis of 5-imino-4-thioxo-2-imidazolidinone derivatives, which have shown significant antimicrobial activity.[8]

Materials:

-

N-arylcyanothioformamide derivatives

-

Aryl isocyanates

-

Ethanol

-

Potassium cyanide (KCN)

-

Hydrochloric acid (HCl)

Procedure:

-

Synthesis of N-arylcyanothioformamide (Intermediate):

-

To a solution of the appropriate isothiocyanate derivative (0.01 mol) in ethanol (50 mL), a solution of KCN (0.01 mol) in 5 mL of water is added slowly while stirring.

-

The reaction mixture is then acidified with an appropriate amount of HCl.

-

The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the N-arylcyanothioformamide.

-

-

Synthesis of 5-imino-4-thioxo-2-imidazolidinone derivatives:

-

A mixture of the N-arylcyanothioformamide (0.01 mol) and the corresponding aryl isocyanate (0.01 mol) in an appropriate solvent is refluxed for a specified time.

-

The reaction mixture is then cooled, and the resulting solid product is filtered, washed, and recrystallized to give the pure 5-imino-4-thioxo-2-imidazolidinone derivative.

-

Biological Activities of 2-Imidazolidone Derivatives

Derivatives of 2-imidazolidone exhibit a wide range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Several studies have demonstrated the potent cytotoxic effects of 2-imidazolidinone derivatives against various cancer cell lines.

Quantitative Data: Cytotoxicity of 2-Thioxoimidazolidin-4-one Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 4 | HepG2 | 0.017 | [9] |

| Compound 2 | HepG2 | 0.18 | [9] |

| Staurosporine (Ref.) | HepG2 | 5.07 | [9] |

| 5-Fluorouracil (Ref.) | HepG2 | 5.18 | [9] |

| Compound 14 | HepG2 | 2.33 µg/mL | [10] |

| Compound 5 | MCF-7 | 3.98 µg/mL | [10] |

| Compound 7 | HepG2 | - | [11][12] |

| Compound 9 | HCT-116 | - | [11][12] |

Mechanism of Anticancer Action:

Some 2-thioxoimidazolidin-4-one derivatives induce apoptosis in cancer cells.[9] For example, one promising derivative was shown to enhance the expression of pro-apoptotic genes like p53, PUMA, and Caspases 3, 8, and 9, while inhibiting the anti-apoptotic Bcl-2 gene in HepG2 cells.[9][13] This compound was also found to inhibit the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.[9][13] Furthermore, some derivatives can arrest the cell cycle at different phases, such as the G2/M phase.[9]

Antimicrobial Activity

2-Imidazolidone derivatives have also been investigated for their antibacterial and antifungal properties.

Quantitative Data: Minimum Inhibitory Concentration (MIC) of 5-imino-4-thioxo-2-imidazolidinone Derivatives

| Compound | Bacillus subtilis (µg/mL) | Klebsiella pneumoniae (µg/mL) | Candida albicans (µg/mL) | Reference |

| 11c | 0.15 | 0.12 | - | [14] |

| 3f | - | - | - | [14] |

| Ampicillin (Ref.) | 0.15 | - | - | [14] |

| Gentamycin (Ref.) | - | 0.12 | - | [14] |

| Amphotericin B (Ref.) | - | - | 0.49 | [14] |

Receptor Binding Affinity

Certain 2-imidazolidinone derivatives have been shown to bind to adrenergic and imidazoline receptors, suggesting their potential as modulators of these signaling pathways.

Quantitative Data: Receptor Binding Affinities of N-(imidazolidin-2-ylidene)hydrazone Derivatives

| Compound | Receptor | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| 3e | α₂-adrenergic | 94.3 | - | [15][16] |

| 3e | Imidazoline I₁ | - | 51.7 | [15][16] |

| 3l | α₁-adrenoceptors | 24.6 | - | [15][16] |

| 3m | Imidazoline I₂ | 26.7 | - | [15][16] |

| 3m | α₂-adrenergic | 22470.0 | - | [15][16] |

| 3m | Imidazoline I₁ | - | 6145.0 | [15][16] |

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][14][17]

Materials:

-

96-well plates

-

Cells in culture

-

Test compounds (2-imidazolidinone derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[18]

-

Compound Treatment: Treat the cells with various concentrations of the 2-imidazolidone derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[18]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14][19]

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[19]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compounds (2-imidazolidone derivatives)

-

Spectrophotometer or McFarland standards

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.[22]

-

Serial Dilution: Perform a serial two-fold dilution of the 2-imidazolidone derivatives in the broth medium in the wells of a 96-well plate.[22]

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.[22]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[20]

Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[5][23][24]

Materials:

-

Cell membranes or tissues expressing the receptor of interest

-

Radiolabeled ligand (e.g., [³H]-prazosin for α₁-adrenergic receptors)

-

Unlabeled test compounds (2-imidazolidinone derivatives)

-

Incubation buffer

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.[25]

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[5]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[24]

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC₅₀ value is determined, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The Kᵢ (inhibition constant) can then be calculated from the IC₅₀ value.[5]

Signaling Pathways

Alpha-Adrenergic Receptor Signaling

Alpha-1 (α₁) adrenergic receptors are G-protein coupled receptors (GPCRs) associated with the Gq family of G-proteins.[26] Their activation leads to the stimulation of phospholipase C (PLC).[27][28]

References

- 1. I1-imidazoline receptors. Definition, characterization, distribution, and transmembrane signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. atamankimya.com [atamankimya.com]

- 4. 2-Imidazolidinone (CAS 120-93-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches | Semantic Scholar [semanticscholar.org]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. texaschildrens.org [texaschildrens.org]

- 19. atcc.org [atcc.org]

- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. merckmillipore.com [merckmillipore.com]

- 25. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 27. Multiple second messenger pathways of alpha-adrenergic receptor subtypes expressed in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hemihydrate Form of 2-Imidazolidone

This technical guide provides a comprehensive overview of the hemihydrate form of 2-Imidazolidone, a compound of significant interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, synthesis, and characterization, along with its primary applications, particularly as a formaldehyde scavenger and a key intermediate in pharmaceutical synthesis.

Physicochemical Properties

2-Imidazolidone hemihydrate is the hydrated form of 2-Imidazolidone (also known as ethyleneurea), containing half a mole of water for every mole of the parent compound.[1] It typically presents as a white to pale yellow crystalline solid.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Imidazolidone and its Hemihydrate

| Property | 2-Imidazolidone (Anhydrous) | This compound |

| CAS Number | 120-93-4[3] | 121325-67-5[4] |

| Molecular Formula | C₃H₆N₂O[3] | C₃H₆N₂O · 0.5H₂O[4] |

| Molecular Weight | 86.09 g/mol [3] | 95.10 g/mol [4] |

| Melting Point | 129-132 °C[3] | 58 °C[4] |

| Boiling Point | 335.5 °C (at 1013.25 hPa)[4] | Not available |

| Density | 1.15 g/cm³[5] | 1.3 g/cm³ (at 20 °C)[4] |

| Water Solubility | Soluble[5] | 950 g/L (at 20 °C)[2] |

| Appearance | White to off-white crystalline solid[5] | White to pale yellow adhering crystals[2] |

Synthesis and Preparation

The synthesis of 2-Imidazolidone can be achieved through several methods, including the reaction of ethylenediamine with urea, dimethyl carbonate, or carbon dioxide.[6][7] The formation of the hemihydrate is typically achieved through crystallization from an aqueous solution.

General Synthesis of 2-Imidazolidone (Anhydrous)

A common laboratory-scale synthesis involves the reaction of ethylenediamine with dimethyl carbonate.[8]

Experimental Protocol:

-

Charge a reaction vessel with ethylenediamine (1 mol), dimethyl carbonate (0.5 mol), and toluene (1 mol) under a nitrogen atmosphere.[8]

-

Add a catalytic amount of a 30% solution of sodium methoxide in methanol (0.025 mol).[8] An exothermic reaction will be observed.

-

After the initial exotherm subsides (approximately 1 hour), heat the reaction mixture to 90 °C and maintain at reflux for 2 hours.[8]

-

Cool the reaction mixture, which will result in the formation of a white solid.[8]

-

Filter the solid product and wash with toluene.[8]

-

The crude product can be further purified by washing with acetone to yield high-purity 2-Imidazolidone.[8]

The following diagram illustrates the general workflow for the synthesis of anhydrous 2-Imidazolidone.

Caption: General workflow for the synthesis of anhydrous 2-Imidazolidone.

Preparation of this compound

Experimental Protocol:

-

Dissolve anhydrous 2-Imidazolidone in a minimal amount of hot deionized water.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration.

-

Dry the crystals under ambient conditions or in a desiccator. The water content should be confirmed by Karl Fischer titration to be approximately 9.5% for the hemihydrate.

Characterization Methods

The hemihydrate form of 2-Imidazolidone can be characterized using various analytical techniques to confirm its identity, purity, and water content.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for distinguishing the hemihydrate from the anhydrous form.

Experimental Protocol (General):

-

TGA: Heat a small sample of the material (5-10 mg) in an inert atmosphere (e.g., nitrogen) from ambient temperature to above 300 °C at a constant heating rate (e.g., 10 °C/min).

-

DSC: Heat a small sample (2-5 mg) in a sealed aluminum pan under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).

Expected Results:

-

TGA: The TGA thermogram of the hemihydrate is expected to show a weight loss corresponding to the loss of water of hydration (approximately 9.5%) at a temperature below the decomposition temperature of the anhydrous form.

-

DSC: The DSC thermogram of the hemihydrate will show an endothermic peak corresponding to the dehydration process, followed by the melting endotherm of the resulting anhydrous form at a higher temperature. This contrasts with the single melting endotherm observed for the anhydrous compound.

The following diagram illustrates the expected relationship between the thermal events and the forms of 2-Imidazolidone.

Caption: Logical relationship of thermal events for this compound.

Spectroscopic Analysis (FTIR and NMR)

Fourier-Transform Infrared (FTIR) Spectroscopy:

Experimental Protocol (General):

-

Acquire the FTIR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

Expected Spectral Features:

-

The FTIR spectrum of the hemihydrate is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the water molecule, which would be absent or significantly weaker in the anhydrous form. Other characteristic peaks for the imidazolidinone ring structure, such as N-H stretching and C=O stretching, will be present in both forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Experimental Protocol (General):

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H and ¹³C NMR spectra.

Expected Spectral Features:

-

¹H NMR: The spectrum is expected to show a singlet for the ethylene protons (-CH₂-CH₂-) and a broad singlet for the N-H protons. In a non-exchanging solvent like DMSO-d₆, a peak corresponding to the water protons of the hemihydrate may be observed.

-

¹³C NMR: The spectrum will show a peak for the carbonyl carbon (C=O) and a peak for the ethylene carbons. The chemical shifts are not expected to differ significantly between the anhydrous and hemihydrate forms in solution.

Karl Fischer Titration

This is the standard method for determining the water content of the hemihydrate.

Experimental Protocol (General):

-

A coulometric or volumetric Karl Fischer titrator is used.

-

A known mass of the this compound sample is introduced into the titration cell containing a Karl Fischer reagent.

-

The titration proceeds until all the water from the sample has reacted.

-

The instrument calculates the percentage of water in the sample. For the hemihydrate, this should be approximately 9.5%.

Applications in Research and Drug Development

Formaldehyde Scavenger

2-Imidazolidone is widely used as a formaldehyde scavenger in various industrial applications, including textiles, coatings, and adhesives, to reduce formaldehyde emissions.[9] The hemihydrate form can also be used for this purpose, especially in aqueous systems.

Experimental Protocol for Evaluating Formaldehyde Scavenging Efficiency (General - Headspace GC-MS):

-

Prepare a standard aqueous solution of formaldehyde.

-

Add a known amount of this compound to the formaldehyde solution.

-

Allow the reaction to proceed for a defined period at a controlled temperature.

-

Analyze the headspace of the solution using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining free formaldehyde.[10]

-

Compare the result to a control sample without the scavenger to determine the scavenging efficiency.

The following diagram illustrates the workflow for testing formaldehyde scavenging.

Caption: Workflow for evaluating the formaldehyde scavenging efficiency.

Intermediate in Drug Synthesis

2-Imidazolidone is a crucial building block in the synthesis of various pharmaceuticals.[7] It is a key intermediate in the production of certain antibiotics, such as Mezlocillin and Azlocillin.[7] The hemihydrate can be used as a stable and easily handleable source of 2-Imidazolidone for these synthetic routes.

Conclusion

The hemihydrate form of 2-Imidazolidone is a commercially available and synthetically accessible compound with distinct physicochemical properties compared to its anhydrous counterpart. Its characterization relies on a combination of thermal, spectroscopic, and titration methods. The primary applications of 2-Imidazolidone and its hemihydrate lie in their effective formaldehyde scavenging capabilities and their role as versatile intermediates in the synthesis of pharmaceuticals. This guide provides a foundational understanding for researchers and professionals working with this important chemical compound.

References

- 1. 2-Imidazolidone(120-93-4) IR Spectrum [m.chemicalbook.com]

- 2. CN102030711B - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]

- 3. 2-Imidazolidone 96 120-93-4 [sigmaaldrich.com]

- 4. 2-Imidazolidinone hemihydrate for synthesis 121325-67-5 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. atamankimya.com [atamankimya.com]

- 8. 2-Imidazolidone: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 9. atamankimya.com [atamankimya.com]

- 10. Formaldehyde quantification using gas chromatography–mass spectrometry reveals high background environmental formaldehyde levels - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Imidazolidone Hemihydrate in Textile Finishing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 2-Imidazolidone hemihydrate (also known as ethyleneurea hemihydrate) in the anti-wrinkle finishing of cotton textiles. The information is targeted towards professionals in research and development.

Introduction

2-Imidazolidone, often used in the form of its hemihydrate, is a cyclic urea derivative employed in the textile industry primarily as a formaldehyde scavenger and as a component in wrinkle-resistant finishing formulations.[1][2] When used in conjunction with crosslinking agents, it helps to improve the dimensional stability and crease recovery of cellulosic fabrics like cotton. The finishing process typically involves impregnating the fabric with a chemical solution followed by drying and curing to facilitate the crosslinking of cellulose fibers.

Mechanism of Action

The primary function of anti-wrinkle finishing agents is to form stable crosslinks between the hydroxyl (-OH) groups of adjacent cellulose chains within the cotton fiber. This crosslinking provides a "memory" to the fabric, enabling it to return to its original flat state after being creased.

While a detailed reaction mechanism specific to this compound is not extensively documented in readily available literature, its structural similarity to other N-methylol finishing agents, such as Dimethyloldihydroxyethyleneurea (DMDHEU), allows for an inferred mechanism. Under acidic catalysis and heat, the nitrogen atoms in the 2-Imidazolidone ring can react with formaldehyde (if present) or become activated to react with the hydroxyl groups of cellulose, forming ether linkages. This creates a three-dimensional network within the amorphous regions of the cellulose fibers, restricting molecular movement and thus preventing wrinkle formation.

Caption: Logical workflow for the textile finishing process using this compound.

Experimental Protocols

The following protocols are based on the standard "pad-dry-cure" method, which is a common industrial practice for applying finishing agents to textiles.

Materials and Equipment

-

Fabric: 100% cotton fabric, desized, scoured, and bleached.

-

Chemicals:

-

This compound

-

Crosslinking agent (e.g., Dimethyloldihydroxyethyleneurea - DMDHEU)

-

Acid catalyst (e.g., Magnesium Chloride Hexahydrate - MgCl₂·6H₂O)

-

Wetting agent (non-ionic)

-

Softener (e.g., polyethylene emulsion)

-

Acetic Acid (to adjust pH)

-

-

Equipment:

-

Laboratory padding machine

-

Drying oven

-

Curing oven

-

Analytical balance

-

Beakers and graduated cylinders

-

pH meter

-

Preparation of Finishing Solution

A typical finishing bath formulation for wrinkle resistance is prepared as follows. Note that concentrations may need to be optimized based on the specific fabric and desired properties.

| Component | Concentration (g/L) | Purpose |

| This compound | 10 - 30 | Formaldehyde scavenger, co-crosslinker |

| DMDHEU (45% aqueous solution) | 60 - 100 | Primary crosslinking agent |

| MgCl₂·6H₂O (catalyst) | 15 - 25 | Catalyzes the crosslinking reaction |

| Wetting Agent | 1 - 2 | Ensures uniform wetting of the fabric |

| Softener | 20 - 40 | Improves the hand-feel of the finished fabric |

| Acetic Acid | As needed | To adjust pH to 4.5 - 5.5 |

| Water | To 1 Liter | Solvent |

Procedure:

-

Add the required amount of water to a beaker.

-

With stirring, add the wetting agent and stir until dissolved.

-

Add the this compound and DMDHEU and stir until dissolved.

-

Add the catalyst (MgCl₂·6H₂O) and stir until fully dissolved.

-

Add the softener and mix thoroughly.

-

Check the pH of the solution and adjust to a range of 4.5 - 5.5 using acetic acid.

-

Add water to bring the solution to the final volume.

Fabric Treatment Protocol (Pad-Dry-Cure)

-

Padding:

-

Set the pressure of the laboratory padding machine to achieve a wet pick-up of 70-80%. Wet pick-up is the amount of solution absorbed by the fabric and is calculated as: Wet Pick-up (%) = [(Wet Fabric Weight - Dry Fabric Weight) / Dry Fabric Weight] x 100

-

Pass the dry cotton fabric sample through the finishing solution and then through the nip rollers of the padding machine.

-

-

Drying:

-

Immediately after padding, dry the fabric sample in an oven at 100-120°C for 2-5 minutes. The fabric should be dried to its original moisture content.

-

-

Curing:

-

Post-Treatment:

-

After curing, rinse the fabric thoroughly in warm water with a non-ionic detergent to remove any unreacted chemicals.

-

Finally, rinse with cold water and air dry.

-

Caption: Step-by-step experimental workflow for the pad-dry-cure finishing process.

Data Presentation and Evaluation

The effectiveness of the wrinkle-resistant finish can be quantified by evaluating several fabric properties before and after treatment.

| Property Measured | Test Method | Typical Untreated Value | Typical Treated Value |

| Wrinkle Recovery Angle (WRA) | AATCC 66 | ~150° (Warp + Weft) | >250° (Warp + Weft) |

| Tensile Strength | ASTM D5034 | High | Reduced by 10-20% |

| Tear Strength | ASTM D1424 | High | Reduced by 20-40% |

| Abrasion Resistance | ASTM D4966 | High | Reduced |

| Formaldehyde Release | AATCC 112 | Variable | Significantly Reduced |

Characterization of Finished Fabric

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy can be used to confirm the crosslinking reaction. The spectrum of the treated cotton fabric is expected to show changes compared to the untreated fabric. Specifically, a decrease in the intensity of the broad hydroxyl (-OH) peak (around 3300-3500 cm⁻¹) and the appearance of new peaks corresponding to ether linkages (C-O-C stretching) would indicate the successful reaction between the finishing agent and cellulose.

Safety and Handling

-

This compound and other finishing chemicals should be handled in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-